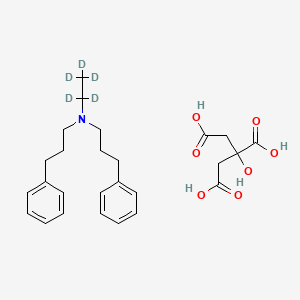

阿维利尼-d5 柠檬酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

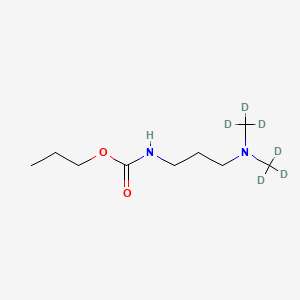

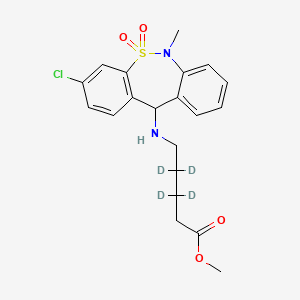

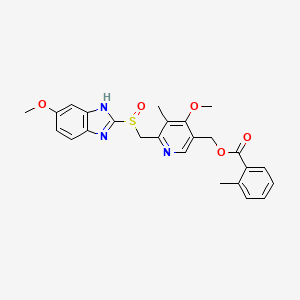

Alverine-d5 Citrate is the deuterium labeled version of Alverine Citrate12. Alverine is a smooth muscle relaxant used to relieve abdominal pain associated with gastrointestinal conditions like heartburn, flatulence, and Irritable Bowel Syndrome3.

Synthesis Analysis

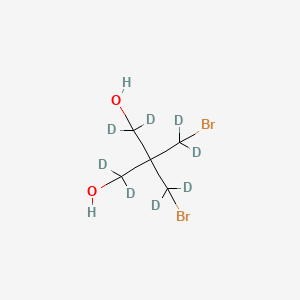

A new method for synthesizing alverine citrate has been proposed4. The method involves bromination of phenylpropanol to prepare 3-phenyl bromopropane, which is then reacted with ethylamine solution to prepare ethylamphetamine. This is then reacted with 3-phenyl bromopropane under alkaline conditions to prepare diphenyl propyl ethylamine, which is finally reacted with citric acid to prepare alverine citrate4.

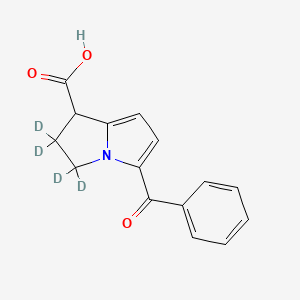

Molecular Structure Analysis

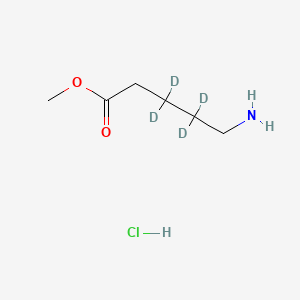

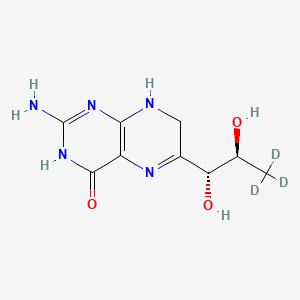

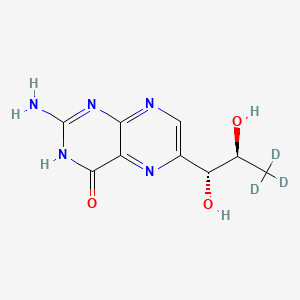

The molecular formula of Alverine-d5 Citrate is C26H30D5NO756. The molecular weight is 478.58956.

Chemical Reactions Analysis

Alverine undergoes metabolic processes in the body, with the most susceptible process being hydroxylation to the active metabolite 4-hydroxy alverine7. Alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation7.

Physical And Chemical Properties Analysis

The molecular weight of Alverine-d5 Citrate is 478.58956. The solubility of Alverine Citrate is in DMSO9.

科学研究应用

药代动力学和代谢见解

研究已经开发了分析方案来测定人血浆中的阿维利尼柠檬酸盐及其代谢物,突出了该药物较高的药代动力学变异性。研究证实阿维利尼代谢迅速,其活性代谢物 4-羟基阿维利尼构成循环中与阿维利尼相关的化合物的绝大部分。这种代谢谱对于理解阿维利尼在治疗应用中的疗效和安全性至关重要 (Rizea‐Savu 等,2021)。

新型制剂开发

针对直肠给药的阿维利尼柠檬酸盐粘膜粘附微球的创建代表了药物递送系统的一项重大进展。这种方法为肠易激综合征 (IBS) 治疗提供了潜在益处,展示了阿维利尼柠檬酸盐在解决胃肠道疾病中的创新应用。这些制剂的开发强调了为提高该药物的生物利用度和治疗功效而进行的持续努力 (Havaldar 等,2018)。

安全和危害

未来方向

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHCACJBKCOBTJ-LUIAAVAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

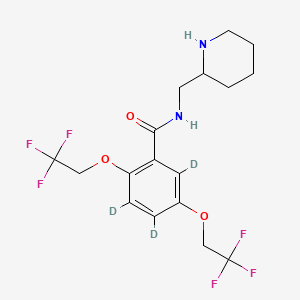

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alverine-d5 Citrate | |

CAS RN |

1215327-00-6 |

Source

|

| Record name | 2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。